molecular formula C7H18OSi B1582183 Triethyl(methoxy)silane CAS No. 2117-34-2

Triethyl(methoxy)silane

Cat. No. B1582183
CAS RN: 2117-34-2
M. Wt: 146.3 g/mol
InChI Key: HUZZQXYTKNNCOU-UHFFFAOYSA-N
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Description

Triethyl(methoxy)silane, also known as Methyl triethylsilyl ether or Silane, triethylmethoxy-, is a chemical compound with the molecular formula C7H18OSi . It is often used in organic chemistry .


Synthesis Analysis

Triethyl(methoxy)silane can be synthesized from CO2 and hydrosilane via hydro-silylation . A variety of metal complex and nonmetal catalysts for CO2 hydrosilylation have been reported, with most of these systems selectively affording silyl formate with high yield under mild reaction conditions .


Molecular Structure Analysis

The molecular weight of Triethyl(methoxy)silane is 146.303 Da, and its monoisotopic mass is 146.112686 Da . The structure of this compound can be represented as CH3OSi with three ethyl groups attached to the silicon atom .


Chemical Reactions Analysis

Triethyl(methoxy)silane is frequently used as a reducing agent in organic chemistry. Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .


Physical And Chemical Properties Analysis

Triethyl(methoxy)silane is a clear and colorless compound at room temperature . More detailed physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.

Scientific Research Applications

Polyethylene Modification

Triethyl(methoxy)silane derivatives have been studied for their role in modifying polyethylene, particularly for cable industry applications. Research conducted by Mlejnek et al. (1984) explored the cross-linking of polyethylene with dicumyl peroxide in the presence of vinyl tri(2-methoxyethoxy)silane, analyzing the components through high-performance gas and gel permeation chromatography (Mlejnek, Lacuska, & Lipták, 1984).

Binding to Silica Surfaces

Vankan et al. (1988) investigated the chemical binding of organic silanes, including methoxytrimethylsilane and dimethoxydimethysilane, to thoroughly dried porous silica gel. Their work highlighted the formation of mono- and bidentate silane-to-surface links under certain conditions (Vankan, Ponjee, Haan, & Ven, 1988).

Synthesis of α-Amino-α'-diazomethyl Ketones

Desai and Aubé (2000) studied the reaction of alkyl azides with triethyl(1-methoxy-2,2-dimethyl-cyclopropoxy)silane, leading to the formation of α-amino-α'-diazomethyl ketones. This research opens up novel pathways in organic synthesis (Desai & Aubé, 2000).

Lithium-Ion Batteries

Studies by Xia et al. (2008) and Amine et al. (2006) have shown that phenyl tris-2-methoxydiethoxy silane and other similar silane compounds can significantly enhance the performance of lithium-ion batteries. These silanes can form a cross-polymerized network on graphite surfaces, influencing the battery's electrochemical properties (Xia et al., 2008) (Amine et al., 2006).

Adhesion Promotion

Research by Vázquez et al. (2010) and Zhang et al. (2012) explored the use of silane adhesion promoters, such as γ-GPS, in enhancing the adhesion of elastomeric materials to polymers. These studies provide insights into the molecular-level mechanisms underlying adhesion promotion (Vázquez et al., 2010) (Zhang, Shephard, Rhodes, & Chen, 2012).

Radical-Based Synthetic Chemistry

The application of tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis has been extensively studied. It shows potential in a variety of organic reactions, as highlighted by Ballestri et al. (1991) and Chatgilialoglu et al. (2012) (Ballestri, Chatgilialoglu, Clark, Griller, Giese, & Kopping, 1991) (Chatgilialoglu & Lalevée, 2012).

Safety And Hazards

Triethyl(methoxy)silane is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions of Triethyl(methoxy)silane research could involve further exploration of its use as a reducing agent in organic chemistry, particularly in the context of selective reduction in complex organic compound synthesis . Additionally, its potential applications in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition could be explored .

properties

IUPAC Name

triethyl(methoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZQXYTKNNCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335541
Record name Methoxytriethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl(methoxy)silane

CAS RN

2117-34-2
Record name Triethylmethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2117-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxytriethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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